Cas no 1807261-55-7 (2-Chloro-5-difluoromethoxy-3-fluorotoluene)

2-Chloro-5-difluoromethoxy-3-fluorotoluene 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-difluoromethoxy-3-fluorotoluene
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- インチ: 1S/C8H6ClF3O/c1-4-2-5(13-8(11)12)3-6(10)7(4)9/h2-3,8H,1H3
- InChIKey: ZULLRDWABMJXPZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C=C1C)OC(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-Chloro-5-difluoromethoxy-3-fluorotoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010008385-250mg |
2-Chloro-5-difluoromethoxy-3-fluorotoluene |
1807261-55-7 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010008385-500mg |
2-Chloro-5-difluoromethoxy-3-fluorotoluene |
1807261-55-7 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
Alichem | A010008385-1g |
2-Chloro-5-difluoromethoxy-3-fluorotoluene |
1807261-55-7 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
2-Chloro-5-difluoromethoxy-3-fluorotoluene 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
2-Chloro-5-difluoromethoxy-3-fluorotolueneに関する追加情報
Introduction to 2-Chloro-5-difluoromethoxy-3-fluorotoluene (CAS No. 1807261-55-7)
2-Chloro-5-difluoromethoxy-3-fluorotoluene, identified by the Chemical Abstracts Service Number (CAS No.) 1807261-55-7, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine substituents, which confer unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 2-Chloro-5-difluoromethoxy-3-fluorotoluene include a benzene ring substituted with a chlorine atom at the 2-position, a difluoromethoxy group at the 5-position, and a fluorine atom at the 3-position. These substituents contribute to its reactivity and make it a versatile building block for further chemical modifications. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to improve pharmacokinetic properties such as bioavailability, metabolic stability, and binding affinity. 2-Chloro-5-difluoromethoxy-3-fluorotoluene is no exception and has been explored in various research studies as a precursor for the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the structural flexibility of 2-Chloro-5-difluoromethoxy-3-fluorotoluene, researchers have been able to develop potent inhibitors targeting specific kinases. For instance, studies have demonstrated its utility in generating analogs that exhibit high selectivity and efficacy against tyrosine kinases, which are key targets in oncology.
Furthermore, the compound has shown promise in the development of agrochemicals. Fluorinated aromatic compounds are known for their enhanced pesticidal and herbicidal properties due to their improved stability and bioavailability. Researchers have utilized 2-Chloro-5-difluoromethoxy-3-fluorotoluene as a scaffold to design novel molecules that exhibit potent activity against resistant weed species while maintaining environmental safety.
The synthesis of 2-Chloro-5-difluoromethoxy-3-fluorotoluene involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions followed by nucleophilic substitution or cross-coupling reactions. The introduction of fluorine atoms often necessitates specialized conditions to ensure regioselectivity and minimize side reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine substituents efficiently.
Recent advancements in computational chemistry have also played a significant role in understanding the reactivity and properties of 2-Chloro-5-difluoromethoxy-3-fluorotoluene. Molecular modeling studies have provided insights into how fluorine atoms influence electronic distributions and steric interactions within the molecule. These insights have guided researchers in designing more effective synthetic strategies and predicting the behavior of derived compounds in biological systems.
The pharmaceutical industry has been particularly interested in exploring the potential of 2-Chloro-5-difluoromethoxy-3-fluorotoluene as a lead compound for drug discovery. Its structural motifs are reminiscent of known bioactive molecules, suggesting that derivatives may exhibit therapeutic efficacy. Preclinical studies have begun to investigate its effects on various biological pathways, with initial results indicating promising activity in models of inflammation and infectious diseases.
In conclusion, 2-Chloro-5-difluoromethoxy-3-fluorotoluene (CAS No. 1807261-55-7) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features, coupled with its reactivity, make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of chemical innovation in the coming years.
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